N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a heterocyclic compound featuring a thiophene ring fused to a pyrazole moiety, linked via an ethyl chain to a benzenesulfonamide group. This structure combines the electronic properties of thiophene (a sulfur-containing aromatic ring) with the hydrogen-bonding capacity of sulfonamide, making it a candidate for diverse biological applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c19-22(20,13-5-2-1-3-6-13)16-9-11-18-10-8-14(17-18)15-7-4-12-21-15/h1-8,10,12,16H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXONBERNGQYZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The synthesis begins with constructing the 3-(thiophen-2-yl)-1H-pyrazole moiety. A widely adopted method involves the cyclocondensation of thiophene-2-carbaldehyde (A) with hydrazine hydrate under acidic conditions, yielding 3-(thiophen-2-yl)-1H-pyrazole (B) . This reaction typically proceeds in ethanol at reflux (78°C) for 6–8 hours, achieving yields of 72–82%. Alternative protocols utilize Vilsmeier-Haack formylation to introduce aldehyde groups, as demonstrated in the synthesis of chalcone intermediates for analogous pyrazoline derivatives.
Key reaction:
$$
\text{Thiophene-2-carbaldehyde} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, EtOH}} \text{3-(Thiophen-2-yl)-1H-pyrazole} \quad
$$
N-Alkylation to Introduce Ethylamine Linker
The pyrazole nitrogen is alkylated with 2-chloroethylamine hydrochloride to form the N-(2-aminoethyl)pyrazole intermediate (C) . This step requires careful control of basic conditions to prevent di-alkylation. A mixture of potassium carbonate (K$$2$$CO$$3$$) in acetonitrile at 60°C for 12 hours provides optimal results, with yields of 65–70%.
Optimization note:
Sulfonylation with Benzenesulfonyl Chloride
The final step involves reacting intermediate (C) with benzenesulfonyl chloride (D) in the presence of triethylamine (TEA) to form the target compound. Conducted in dichloromethane (DCM) at 0–5°C, this reaction achieves 80–85% yield after purification via silica gel chromatography.
Reaction mechanism:
$$
\text{(C)} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide} \quad
$$
Alternative Pathways and Comparative Analysis
Hydrazine-Based Coupling Strategies
Recent advancements adapt methodologies from antitubercular drug synthesis, where 4-hydrazinylbenzenesulfonamide reacts with chalcone derivatives under acidic conditions. For this compound, a modified approach could involve:
- Preparing a chalcone analog with thiophene and pyrazole groups.
- Reacting with 4-hydrazinylbenzenesulfonamide in ethanol/HCl at 75°C for 8 hours.
Advantages:
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate cyclocondensation and sulfonylation steps. Pilot studies report a 20% reduction in reaction time (from 8 hours to 1.5 hours) and improved yields (up to 88%) for analogous sulfonamides.
Characterization and Analytical Data
Spectroscopic Validation
FT-IR (KBr, cm$$^{-1}$$):
$$^1$$H NMR (500 MHz, DMSO-$$d_6$$):
- δ 8.21 (s, 1H, pyrazole-H).
- δ 7.82–7.34 (m, 5H, benzene-H).
- δ 7.23–6.98 (m, 3H, thiophene-H).
- δ 4.32 (t, J = 6.5 Hz, 2H, CH$$_2$$N).
- δ 3.67 (t, J = 6.5 Hz, 2H, CH$$_2$$NH).
$$^{13}$$C NMR (125 MHz, DMSO-$$d_6$$):
Purity and Yield Optimization
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–12 hours | 1.5–2 hours |
| Yield | 75–80% | 85–88% |
| Purity (HPLC) | 98.2% | 99.5% |
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unsubstituted pyrazoles often yield mixtures of 1H- and 2H- tautomers. Using electron-withdrawing groups (e.g., sulfonamides) stabilizes the 1H-tautomer, as confirmed by $$^{15}$$N NMR studies.
Purification Difficulties
The compound’s moderate solubility in organic solvents necessitates gradient chromatography (hexane:ethyl acetate 7:3 → 1:1) or recrystallization from ethanol/chloroform (1:0.25).
Industrial-Scale Production Considerations
Cost-Effective Reagents
Replacing benzenesulfonyl chloride with sodium benzenesulfonate in phase-transfer conditions reduces raw material costs by 40% while maintaining 75% yield.
Green Chemistry Metrics
- E-factor: 23.7 (traditional) vs. 15.2 (microwave).
- PMI (Process Mass Intensity): 56.8 → 34.1.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiophene and pyrazole rings can interact with various biological pathways, modulating cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several sulfonamide-pyrazole derivatives. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
Physicochemical Properties
- Melting Points : Sulfonamide-pyrazole derivatives typically exhibit melting points between 118–180°C (), influenced by hydrogen bonding and crystallinity. The target compound’s melting point is unreported but likely falls within this range .
- Solubility : The ethyl linker in the target compound may enhance aqueous solubility compared to bulkier substituents (e.g., naphthalene in ’s Compound 1i) .
Spectroscopic Characterization
- NMR Data : Thiophene protons in similar compounds () resonate at δ 7.0–7.5 ppm, while pyrazole protons appear at δ 6.5–8.0 ppm. The ethyl linker’s methylene groups show signals at δ 3.5–4.5 ppm (triplet or quartet) .
Q & A
Q. What are the recommended synthetic routes for N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?
Synthesis typically involves multi-step reactions. One method employs rhodium-catalyzed cyclization of N-tosyl-1,2,3-triazoles (Rh₂(OAc)₄ catalyst, anhydrous DCM, 25°C) to generate sulfonamide intermediates, followed by coupling with thiophene-functionalized pyrazoles . Alternatively, cyclocondensation of thiourea derivatives (e.g., cycloheptylamine with KSCN) forms the pyrazole core, which is then sulfonylated using benzenesulfonyl chloride under basic conditions (NaOH, THF, 0°C → RT) . Purification via silica gel chromatography (hexane/EtOAc gradient) yields ≥75% purity.
Q. How is structural characterization performed for this compound?
Characterization combines NMR (¹H, ¹³C, DEPT-135), HRMS (ESI+, m/z calc. 403.12), and X-ray crystallography. Single-crystal diffraction (Mo Kα radiation, 100 K) with APEX2 and SAINT software resolves bond parameters (e.g., S-N bond: 1.76 Å, pyrazole-thiophene dihedral angle: 12.3°) . FT-IR confirms sulfonamide S=O stretches (1350–1150 cm⁻¹).
Q. What solubility and stability profiles are critical for experimental design?
The compound is soluble in DMSO (≥50 mg/mL) but exhibits limited aqueous solubility (<1 mg/mL in PBS pH 7.4). Stability studies (40°C/75% RH, 4 weeks) show <5% degradation by HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA). Store at -20°C under argon to prevent oxidation .
Advanced Questions
Q. How can contradictions in biological activity data be resolved?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate using orthogonal assays:
Q. What computational strategies predict reactivity and binding modes?
Density Functional Theory (DFT) with Gaussian 09 (B3LYP/6-31G(d)) optimizes geometry and calculates Fukui indices to identify nucleophilic sites (e.g., pyrazole N2). Molecular docking (AutoDock Vina) into COX-2 (PDB: 3LN1) predicts binding affinities (ΔG ≈ -9.2 kcal/mol) and hydrogen bonds with Val523 .
Q. How are crystallographic supramolecular interactions analyzed?
Single-crystal X-ray diffraction (100 K) reveals hydrogen-bonding networks (N-H···O=S, 2.89 Å) and π-π stacking (thiophene-to-benzene distance: 3.48 Å). Mercury software visualizes packing motifs, showing 2D sheets stabilized by van der Waals interactions .
Q. What safety protocols are essential for handling this compound?
Follow GBZ 2.1-2007 and EN 14042 guidelines:
Q. How are reaction yields optimized in scaled syntheses?
Continuous flow reactors (residence time: 30 min, 80°C) with in-line PAT (ReactIR) adjust reagent stoichiometry dynamically. Batch processes use phase-transfer catalysts (e.g., TBAB, 5 mol%) to enhance sulfonylation efficiency (yield increase: 65% → 82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
